Ethyl 2-ethylbenzoate
CAS No.: 56427-44-2
Cat. No.: VC8379888
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56427-44-2 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | ethyl 2-ethylbenzoate |
Standard InChI | InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | XSXVXSCMWUJXOS-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1C(=O)OCC |
Canonical SMILES | CCC1=CC=CC=C1C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 2-ethylbenzoate belongs to the ester family, featuring a benzene ring substituted with two ethyl groups: one at the 2-position and another as part of the ester moiety. The molecular formula is CHO, with a molecular weight of 178.23 g/mol. Key structural features include:
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Benzene ring: Provides aromatic stability and influences reactivity.
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2-Ethyl substituent: Introduces steric hindrance and electronic effects, altering solubility and reaction kinetics compared to unsubstituted ethyl benzoate .
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Ester functional group: Governs hydrolytic stability and susceptibility to enzymatic cleavage .
Table 1: Comparative Physicochemical Properties of Ethyl Benzoate and Ethyl 2-Ethylbenzoate
Synthetic Methodologies
Conventional Esterification
Ethyl 2-ethylbenzoate is typically synthesized via acid-catalyzed esterification of 2-ethylbenzoic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, though yields are moderate (50–70%) due to steric hindrance from the 2-ethyl group .
Reaction Mechanism:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Ethyl benzoate derivatives exhibit distinct H NMR signals:
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δ 8.03–8.06 ppm (aromatic protons, 2H)
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δ 4.38 ppm (ester CH, 2H)
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δ 1.41 ppm (ester CH, 3H)
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For ethyl 2-ethylbenzoate, the 2-ethyl group would introduce upfield shifts (~δ 1.2–1.4 ppm for CH and δ 2.5–2.7 ppm for CH) due to increased electron density on the ring .
Fourier-Transform Infrared Spectroscopy (FTIR)
Key absorption bands:
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Ester C=O stretch: ~1720 cm
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Aromatic C=C stretch: ~1600 cm
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Ethyl C-H stretches: ~2850–2970 cm
Applications and Industrial Relevance
Flavor and Fragrance Industry
Ethyl benzoate is widely used as a synthetic flavorant (FEMA 2422) with fruity, minty notes . The 2-ethyl variant may offer enhanced volatility or novel aroma profiles, though specific studies are lacking.
Pharmaceutical Intermediates
Esters like ethyl 2-ethylbenzoate serve as precursors in drug synthesis. For example, benzoate esters are intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) .
Polymer and Material Science
Expandable graphite-catalyzed esterification methods could enable scalable production of substituted benzoates for plasticizers or resin modifiers.
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